molecular formula C15H8F12N4O3 B11083804 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol

4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol

Cat. No.: B11083804
M. Wt: 520.23 g/mol
InChI Key: GKKFAFWKRUGVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol is a complex organic compound characterized by its unique structure, which includes multiple hexafluoropropan-2-yl groups and a triazinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 1,1,1,3,3,3-hexafluoropropan-2-ol under basic conditions to form the intermediate 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazine. This intermediate is then reacted with 4-aminophenol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.

Types of Reactions:

    Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.

    Reduction: The triazinyl core can be reduced under specific conditions to yield various reduced derivatives.

    Substitution: The hexafluoropropan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine and phenol derivatives.

Scientific Research Applications

4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of high-performance coatings and adhesives due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the triazinyl core can engage in coordination with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)aniline
  • 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)benzoic acid

Comparison: Compared to similar compounds, 4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring strong interactions with biological molecules or metal ions.

Properties

Molecular Formula

C15H8F12N4O3

Molecular Weight

520.23 g/mol

IUPAC Name

4-[[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C15H8F12N4O3/c16-12(17,18)7(13(19,20)21)33-10-29-9(28-5-1-3-6(32)4-2-5)30-11(31-10)34-8(14(22,23)24)15(25,26)27/h1-4,7-8,32H,(H,28,29,30,31)

InChI Key

GKKFAFWKRUGVMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.